molecular formula C9H19BrO B3059278 1-(Bromomethoxy)octane CAS No. 96384-68-8

1-(Bromomethoxy)octane

Cat. No.: B3059278
CAS No.: 96384-68-8
M. Wt: 223.15 g/mol
InChI Key: PMGWYOXUKDCMNK-UHFFFAOYSA-N
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Description

1-(Bromomethoxy)octane is an organic compound with the molecular formula C9H19BrO It is a brominated ether, characterized by the presence of a bromomethoxy group attached to an octane chain

Preparation Methods

1-(Bromomethoxy)octane can be synthesized through several methods. One common synthetic route involves the bromomethylation of octanol. This process typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction proceeds under mild conditions and minimizes the generation of toxic byproducts. Another method involves the use of dibromomethane in basic media, which also yields this compound efficiently .

Chemical Reactions Analysis

1-(Bromomethoxy)octane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.

Scientific Research Applications

1-(Bromomethoxy)octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, especially in the investigation of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethoxy)octane involves its reactivity as a brominated ether. The bromine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various substitution reactions, where the bromine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1-(Bromomethoxy)octane can be compared to other brominated ethers and similar compounds:

Properties

IUPAC Name

1-(bromomethoxy)octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGWYOXUKDCMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407297
Record name Bromomethyloctylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96384-68-8
Record name Bromomethyloctylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g (1 mole) of paraformaldehyde, 107 ml of 1-octanol (1 mole) are stirred in 100 ml chloroform at 0°-5° C., by passing HBr gas. After the reaction completion, indicated by the complete dissolution of the solid, the organic layer is washed with water several times, and dried over anhydrous sodium sulphate. The residue is diluted in chloroform, to give a 3M solution. The product boiled at 150°-155° C. (1 torr) and has a singlet (2 hydrogens) at 5.8 ppm from TMS. The product is kept refrigerated.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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